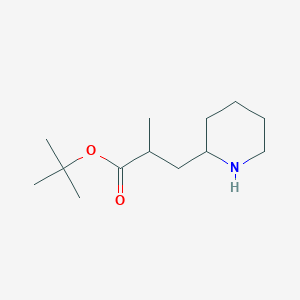![molecular formula C22H23N5 B2859390 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955319-75-2](/img/structure/B2859390.png)
1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential biological and pharmacological activities . They are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, similar compounds have been synthesized through various methods. For instance, pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized through a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Microwave-Assisted Synthesis
Compounds related to "1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" have been synthesized using microwave irradiation, facilitating quicker reactions and potentially offering a greener alternative to conventional methods. These compounds were characterized by IR, NMR, and mass spectroscopy to confirm their structures (Deohate & Palaspagar, 2020).
Novel Derivatives with Antimicrobial and Anticancer Potential
Research has led to the development of novel pyrazolo[3,4-d]pyrimidine derivatives, characterized thoroughly by spectroscopic methods. These derivatives demonstrated significant antimicrobial and anticancer activities, suggesting their potential use in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological Activities
Anticancer Activity
Synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported, with some showing promising anticancer activity against specific cell lines, highlighting the potential for these compounds in cancer treatment strategies (Abdellatif et al., 2014).
Antimicrobial and Anti-inflammatory Potential
Various synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, presenting a new avenue for the development of drugs to combat microbial infections and inflammation (Rahmouni et al., 2016).
5-HT6 Receptor Antagonists
Studies have also explored the use of pyrazolo[1,5-a]pyrimidine derivatives as potent serotonin 5-HT6 receptor antagonists, offering insights into the development of new treatments for neurological disorders (Ivachtchenko et al., 2013).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)10-18)21-20-13-25-27(22(20)24-14-23-21)19-11-16(3)9-17(4)12-19/h6-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHMQJZAMFJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2859307.png)
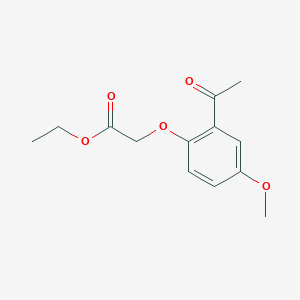

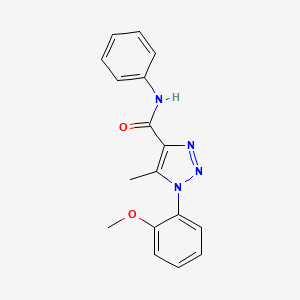
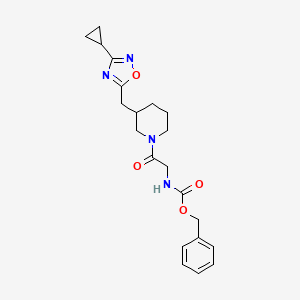
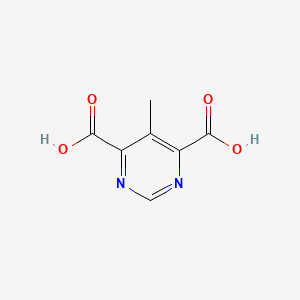

![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
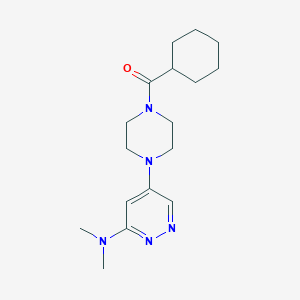
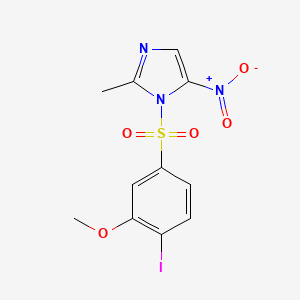
![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2859328.png)
